molecular formula C10H11ClF2N2O3 B3140927 N-(2-amino-3,6-dimethoxyphenyl)-2-chloro-2,2-difluoroacetamide CAS No. 478050-25-8

N-(2-amino-3,6-dimethoxyphenyl)-2-chloro-2,2-difluoroacetamide

Cat. No. B3140927
CAS RN: 478050-25-8
M. Wt: 280.65 g/mol
InChI Key: ZSUCCQBDUQQGIO-UHFFFAOYSA-N
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Description

“N-(2-amino-3,6-dimethoxyphenyl)-2-chloro-2,2-difluoroacetamide” is a chemical compound, but there is limited information available about it .

Scientific Research Applications

Versatile Intermediate in Chemical Synthesis

N-(2-amino-3,6-dimethoxyphenyl)-2-chloro-2,2-difluoroacetamide is a compound that plays a role in the synthesis of a variety of chemical products. For example, N-acyl-3,3-difluoro-2-oxoindoles, which are structurally similar, are used to produce a range of derivatives including 2-(2-amidoacyl)-2,2-difluoroacetic acids and difluorothiosemicarbazide derivatives. These derivatives have diverse applications in medicinal and pharmaceutical chemistry (Boechat et al., 2008).

Synthesis of Brominated Compounds

The synthesis of brominated compounds, such as 77Br-labelled 2-(4-bromo-2,5-dimethoxyphenyl)-isopropylamine, utilizes chemicals structurally related to N-(2-amino-3,6-dimethoxyphenyl)-2-chloro-2,2-difluoroacetamide. These compounds are significant in the development of radiopharmaceuticals and imaging agents, offering potential applications in medical diagnostics (Coenen, 1981).

Development of Anti-Cancer Agents

Compounds related to N-(2-amino-3,6-dimethoxyphenyl)-2-chloro-2,2-difluoroacetamide have been investigated for their potential as anti-cancer agents. For instance, 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, which share a similar chemical framework, have shown promising cytotoxic activities against various human tumor cell lines (Yamali et al., 2017).

Applications in Material Science

In material science, derivatives of N-(2-amino-3,6-dimethoxyphenyl)-2-chloro-2,2-difluoroacetamide are used in the synthesis of novel polymers. For example, polyimides derived from related fluorinated diamines exhibit properties like high thermal stability and low dielectric constants, making them suitable for electronic and aerospace applications (Chung & Hsiao, 2008).

Role in Synthesizing Pyridinium Salts

The chemical is also involved in the synthesis of pyridinium salts. Such salts are synthesized from compounds like 2-chloro-N1-(3,4-dimethoxyphenyl)-acetamide, which is structurally akin to N-(2-amino-3,6-dimethoxyphenyl)-2-chloro-2,2-difluoroacetamide. These salts have various applications in organic chemistry and potentially in pharmaceuticals (Rehwald et al., 2000).

properties

IUPAC Name

N-(2-amino-3,6-dimethoxyphenyl)-2-chloro-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2N2O3/c1-17-5-3-4-6(18-2)8(7(5)14)15-9(16)10(11,12)13/h3-4H,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUCCQBDUQQGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)NC(=O)C(F)(F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-3,6-dimethoxyphenyl)-2-chloro-2,2-difluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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